2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(3,5-dimethylphenyl)acetamide
Description
The compound 2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(3,5-dimethylphenyl)acetamide features a fused pyrazolo-triazolo-pyrazinone core substituted with a 4-chlorophenyl group at position 9 and an N-(3,5-dimethylphenyl)acetamide side chain. Its structural complexity arises from the combination of three heterocyclic systems (pyrazole, triazole, and pyrazine) and halogenated/alkylated aromatic substituents. While direct pharmacological data for this compound are unavailable in the provided evidence, its design aligns with bioactive heterocyclic frameworks reported in medicinal chemistry, such as antimicrobial pyrazole derivatives () and pyrazolo-pyrimidinones ().
Properties
IUPAC Name |
2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(3,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN6O2/c1-14-9-15(2)11-18(10-14)25-21(31)13-30-23(32)28-7-8-29-20(22(28)27-30)12-19(26-29)16-3-5-17(24)6-4-16/h3-12H,13H2,1-2H3,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUSWKNUKUWKNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(3,5-dimethylphenyl)acetamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(3,5-dimethylphenyl)acetamide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry In chemistry, it is used as a tool compound for probing targets or pathways of interest In biology, it is utilized in studies related to cellular processes and molecular interactionsIn industry, it can be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include proteins, enzymes, or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Core Structure and Substituent Analysis
Key Observations :
- 4-Chlorophenyl substituents are associated with increased lipophilicity and bioactivity compared to fluorine or methoxy groups (e.g., in Example 83 and Compound 5d).
- The N-(3,5-dimethylphenyl)acetamide side chain may improve metabolic stability relative to smaller alkyl groups in analogs.
Physicochemical and Electronic Properties
Biological Activity
The compound 2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(3,5-dimethylphenyl)acetamide is a novel organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest varied biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C23H19ClN6O2
- Molecular Weight : 446.9 g/mol
- IUPAC Name : 2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(3,5-dimethylphenyl)acetamide
The compound features a complex arrangement of functional groups that contribute to its biological activity. The presence of a triazole and pyrazole core enhances its interaction with biological targets such as enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to bind with specific molecular targets within cells. This binding can lead to the modulation of various cellular pathways. Preliminary studies suggest that compounds with similar structures can effectively inhibit or activate enzymes involved in critical biological processes .
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- Cell Proliferation Inhibition : Studies have demonstrated that the compound can inhibit the proliferation of cancer cell lines by inducing apoptosis through mitochondrial pathways.
- Mechanistic Insights : Molecular docking studies suggest that the compound may interact with key proteins involved in cell cycle regulation and apoptosis.
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent:
- In Vitro Studies : Preliminary tests indicate effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored:
- Cytokine Modulation : It has been observed to downregulate pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory diseases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | C23H19ClN6O2 | Anticancer |
| Compound B | C22H18ClN5O2 | Antimicrobial |
| Compound C | C24H20ClN7O3 | Anti-inflammatory |
This table highlights that while there are similarities in structure and activity among these compounds, the specific combination of functional groups in our target compound may confer unique therapeutic advantages.
Case Studies and Research Findings
Recent studies have focused on the synthesis and characterization of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
